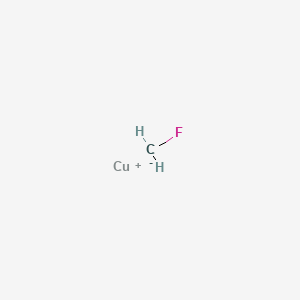

Copper(1+) fluoromethanide

Description

Structure

2D Structure

Properties

CAS No. |

114290-53-8 |

|---|---|

Molecular Formula |

CH2CuF |

Molecular Weight |

96.57 g/mol |

IUPAC Name |

copper(1+);fluoromethane |

InChI |

InChI=1S/CH2F.Cu/c1-2;/h1H2;/q-1;+1 |

InChI Key |

JHDWASPFFHBWKF-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]F.[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for Copper I Trifluoromethanide Complexes

In Situ Generation of Copper(I) Trifluoromethanide Species

The transient and often unstable nature of copper(I) trifluoromethanide necessitates its formation in the reaction mixture, a process known as in situ generation. This approach avoids the isolation of the highly reactive CuCF3 reagent, allowing for its direct participation in subsequent chemical transformations. The choice of synthetic method often depends on the substrate, desired reaction conditions, and the availability of the trifluoromethyl source.

One of the earliest and most direct methods for generating a CuCF3 species involves the reaction of trifluoromethyl iodide (CF3I) with activated copper metal. This reaction, often conducted in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), leads to the formation of the trifluoromethylcopper (B1248711) reagent. The process is believed to proceed via an oxidative addition mechanism.

The effectiveness of this method is highly dependent on the reactivity of the copper metal. Various activation methods for the copper powder are often necessary to ensure a successful reaction. This foundational method has paved the way for numerous trifluoromethylation reactions of aryl and vinyl halides.

A widely adopted method for the in situ generation of CuCF3 involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), commonly known as Ruppert's reagent. This approach requires a copper(I) salt (e.g., CuI, CuCl, CuOTf) and a fluoride (B91410) activator. The activator, typically a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF), is crucial for the reaction to proceed.

The reaction mechanism involves the activation of the silicon-carbon bond in TMSCF3 by the fluoride ion, which generates a transient trifluoromethanide anion ("CF3-"). This anion is then trapped by the copper(I) salt present in the mixture to form the active CuCF3 species. This method is valued for its mild reaction conditions and the high functional group tolerance it offers.

Table 1: Common Components for CuCF3 Generation from TMSCF3

| Component | Role | Examples |

| Trifluoromethyl Source | Provides the CF3 group | (Trifluoromethyl)trimethylsilane (TMSCF3) |

| Copper(I) Salt | Forms the copper complex | CuI, CuCl, CuOTf·C6H6 |

| Activator | Generates trifluoromethanide anion | KF, CsF, TASF, TBAF |

| Solvent | Reaction medium | DMF, NMP, THF |

Note: TASF = tris(dimethylamino)sulfonium difluorotrimethylsilicate; TBAF = tetrabutylammonium (B224687) fluoride.

Fluoroform (CF3H) is an inexpensive and readily available potential source of the trifluoromethyl group. However, its high C-H bond acidity (pKa ≈ 25–28 in DMSO) makes direct deprotonation challenging. The generation of CuCF3 from fluoroform involves the deprotonation of CF3H by a strong base in the presence of a copper(I) salt.

The process typically requires a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), and a copper(I) source like copper(I) chloride (CuCl) or copper(I) iodide (CuI). The reaction is often carried out in a polar aprotic solvent. The basic conditions deprotonate the fluoroform to generate the trifluoromethanide anion, which is then intercepted by the Cu(I) salt to yield the CuCF3 reagent.

Sodium trifluoromethanesulfinate (NaSO2CF3), also known as Langlois' reagent, serves as a versatile precursor for generating trifluoromethyl radicals under oxidative conditions. In the context of copper-mediated reactions, this reagent can be used to generate CuCF3 species, typically in the presence of a copper salt and an oxidant.

For instance, the reaction of NaSO2CF3 with a copper(I) salt and an oxidant like tert-butyl hydroperoxide (TBHP) can lead to the formation of the CuCF3 intermediate. This intermediate can then participate in trifluoromethylation reactions. This method is particularly useful for the trifluoromethylation of heterocycles.

Derivatives of trifluoroacetic acid (CF3COOH) can also be employed as precursors for CuCF3. One notable example is the use of the copper salt of trifluoroacetic acid, copper(I) trifluoroacetate (B77799) (CuOCOCF3). Thermal decarboxylation of this salt can generate the CuCF3 species.

Another approach involves the reaction of trifluoroacetate salts with other copper sources. These methods, while effective, can require elevated temperatures to promote the necessary decarboxylation step, which may limit their applicability with thermally sensitive substrates.

The generation of CuCF3 can also be achieved through the reaction of difluorocarbene (:CF2) with a fluoride source in the presence of a copper(I) salt. Difluorocarbene can be generated from various precursors, such as hexafluoropropylene oxide (HFPO) or trimethyl(trifluoromethyl)tin (Me3SnCF3).

In this process, the highly electrophilic difluorocarbene is trapped by a fluoride ion to form the trifluoromethanide anion. This anion is then captured by the copper(I) salt to yield the desired CuCF3 reagent. This route provides an alternative pathway to the trifluoromethylcopper intermediate, starting from readily accessible carbene precursors.

Methods Employing Trifluoromethylzinc Reagents

A significant advancement in the synthesis of trifluoromethylated aromatic compounds involves the use of trifluoromethylzinc reagents in copper-catalyzed reactions. This method provides an alternative to the commonly used Ruppert-Prakash reagents (CF3SiR3) and circumvents the need for fluoride additives to activate the silicon-carbon bond for transmetalation. beilstein-journals.orgd-nb.info

The trifluoromethylzinc reagent can be prepared in situ from trifluoromethyl iodide and zinc dust. beilstein-journals.orgd-nb.info The subsequent copper(I)-catalyzed reaction with aryl iodides proceeds under mild conditions to afford the corresponding trifluoromethylated products in moderate to high yields. beilstein-journals.orgd-nb.info The process involves the transmetalation of the CF3 group from zinc to the copper(I) salt, forming a more reactive trifluoromethyl copper species. beilstein-journals.org While stable trifluoromethylzinc reagents like (Zn(CF3)Br·2DMF) can be used, they require stoichiometric amounts of copper(I) bromide to generate the active CuCF3 species. beilstein-journals.org

A proposed catalytic cycle for this reaction begins with the transmetalation of the trifluoromethyl group from Zn(CF3)I or Zn(CF3)2 to CuI, forming an active cuprate (B13416276) species, [Cu(CF3)X]− (where X can be I or CF3). d-nb.info This is followed by oxidative addition of the aryl iodide to the cuprate and subsequent reductive elimination to yield the desired trifluoromethylated arene and regenerate the copper(I) catalyst. d-nb.info

Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ Generated Trifluoromethylzinc Reagent beilstein-journals.org

| Aryl Iodide Substrate | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Trifluoromethylbenzene | 85 |

| 4-Iodotoluene | 4-(Trifluoromethyl)toluene | 78 |

| 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(trifluoromethyl)benzene | 92 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 65 |

| 2-Iodothiophene | 2-(Trifluoromethyl)thiophene | 71 |

Reaction conditions: Aryl iodide (0.5 mmol), CF3I (1.0 mmol), Zn dust (1.5 mmol), CuI (0.1 mmol) in DMPU at 60 °C for 12 h.

Synthesis and Structural Characterization of Isolable Copper(I)-CF3 Complexes

The transient nature of many "CuCF3" species has historically posed a challenge for their isolation and structural characterization. However, significant progress has been made in synthesizing stable, isolable copper(I)-CF3 complexes, primarily through the use of supporting ligands.

Ligand-Supported Copper(I)-CF3 Adducts

A breakthrough in this area was the synthesis and structural characterization of the first isolable Cu(I)-CF3 complexes supported by N-heterocyclic carbene (NHC) ligands. researchgate.netnih.gov These complexes are formed by the reaction of NHC-supported copper tert-butoxide complexes with Me3Si-CF3. nih.gov The structure of the resulting (NHC)Cu-CF3 complex is dependent on the saturation of the C4-C5 positions of the five-membered NHC ring. nih.gov

The use of these well-defined (NHC)Cu-CF3 complexes as trifluoromethylating agents has been demonstrated. For instance, the in situ generated (SIiPr)Cu-CF3 complex has been shown to cleanly transfer its trifluoromethyl group to a variety of organic halides under mild conditions. nih.gov The stability of these complexes is attributed to the strong Cu-CF3 bond and a high barrier for reductive elimination. researchgate.net

Role of Tris(trifluoromethyl)copper(III) Complexes as Precursors or Intermediates

Recent research has highlighted the significant role of tris(trifluoromethyl)copper(III) complexes as key intermediates and precursors in the synthesis of other copper trifluoromethyl compounds. digitellinc.com Cu(III) trifluoromethyl complexes, once considered rare and highly reactive, have been successfully isolated and characterized, often as weakly coordinated solvent adducts such as (DMF)2Cu(CF3)3 and (MeCN)Cu(CF3)3. citedrive.comresearchgate.net

These Cu(III) species can be synthesized from the oxidation of CuCl in the presence of TMSCF3 and a fluoride source, leading to the formation of the [Cu(CF3)4]− anion, which can then be converted to the neutral Cu(CF3)3 adducts. An improved, one-pot synthesis involves the in situ formation of K[Cu(CF3)4] followed by treatment with triflic acid to yield (MeCN)Cu(CF3)3.

The isolated (MeCN)Cu(CF3)3 complex serves as a valuable precursor for synthesizing other important trifluoromethylating agents. researchgate.net For example, it has been utilized in an improved synthesis of Grushin's reagents, such as (bpy)Cu(CF3)3 and pyridine-Cu(CF3)3. The substitution of the weakly bound solvent molecules (like DMF or MeCN) with other ligands allows for the facile preparation of a variety of novel Cu(III) complexes, including carboxylates and nitrito complexes. citedrive.comdntb.gov.uaresearchgate.net This demonstrates the dual reactivity of tris(trifluoromethyl)copper(III) species, acting both as sources of trifluoromethyl radicals for C-H functionalization and as versatile precursors to other Cu(III) and potentially Cu(I) trifluoromethyl complexes.

Table 2: Representative Ligand Substitution Reactions of (DMF)2Cu(CF3)3 dntb.gov.ua

| Reactant | Ligand Source | Product |

|---|---|---|

| (DMF)2Cu(CF3)3 | Acetic Acid | [Cu(CF3)3(OAc)]− |

| (DMF)2Cu(CF3)3 | Benzoic Acid | [Cu(CF3)3(OBz)]− |

| (DMF)2Cu(CF3)3 | Sodium Nitrite (B80452) | [Cu(CF3)3(ONO)]− |

| (MeCN)Cu(CF3)3 | 2,2'-Bipyridine (B1663995) | (bpy)Cu(CF3)3 |

Reactions are typically carried out under mild conditions.

Electronic Structure and Bonding in Copper Trifluoromethyl Systems

Discrepancy Between Formal and Physical Oxidation States of Copper

Formally, the copper center in the square planar [Cu(CF3)4]1– complex is assigned a +3 oxidation state, implying a d8 electron configuration. nih.gov This assignment, however, is at odds with the compound's observed stability and lack of reactivity, characteristics not typically associated with high-valent copper species. nih.gov This discrepancy has fueled a long-standing debate and extensive research into the true electronic nature of this complex.

Computational and experimental studies have provided compelling evidence that the physical oxidation state of copper in [Cu(CF3)4]1– is closer to +1, corresponding to a d10 electron configuration. nih.govrug.nl This suggests that the formal oxidation state assignment is a poor descriptor of the actual electron distribution in the molecule. illinois.edu The significant covalency in the Cu-C bonds leads to a charge self-regulation mechanism where fragmenting the complex into a d10 Cu(I) center is energetically more favorable than a d8 Cu(III) center. rug.nl High-resolution X-ray diffraction studies have experimentally confirmed that the copper atom bears a charge close to +1. unimi.it

The table below summarizes the formal versus the proposed physical oxidation states of copper in this system.

| Property | Formal Assignment | Physical Reality |

| Oxidation State | Cu(III) | Closer to Cu(I) |

| d-Electron Count | d8 | Approaching d10 |

This divergence between formal and physical oxidation states highlights the limitations of the former in describing the nuanced electronic structures of certain transition metal complexes, especially those with highly electronegative ligands like trifluoromethyl. illinois.edu

Ligand Field Theory and the Inverted Ligand Field (ILF) Concept in [Cu(CF3)4]1–

The unusual electronic structure of [Cu(CF3)4]1– is best explained by the concept of an Inverted Ligand Field (ILF). wikipedia.orgresearchgate.net In traditional ligand field theory, the metal d-orbitals are higher in energy than the ligand-based orbitals. However, in an ILF scenario, this order is reversed. The metal d-orbitals are lower in energy than the ligand-based sigma orbitals. acs.orgnih.gov This inversion is a consequence of the high electronegativity of the copper center (approaching the transition-metal-main-group boundary) and the electropositive nature of the carbon atoms in the trifluoromethyl ligands. wikipedia.org

The idea of an inverted ligand field in [Cu(CF3)4]1– was first proposed in 1995 based on computational analysis. nih.govwikipedia.org It was suggested that the complex is better described as a Cu(I) center with a d10 configuration surrounded by an oxidized ligand set. nih.govillinois.edu This proposal was initially met with criticism but has since been substantiated by numerous theoretical studies. illinois.eduresearchgate.net

Density functional theory (DFT) and other high-level computational methods have consistently shown that the lowest unoccupied molecular orbital (LUMO) in [Cu(CF3)4]1– is predominantly of trifluoromethyl ligand character, while the metal-localized d-orbitals are fully occupied and lie at lower energies. illinois.eduacs.orgnih.gov Energy decomposition analysis further supports the d10 Cu(I) description, as it represents the most energetically favorable fragmentation of the complex. rug.nl These computational results provide a robust theoretical foundation for the ILF model in this system. wikipedia.org

A wealth of spectroscopic and experimental data has corroborated the theoretical predictions of an inverted ligand field in [Cu(CF3)4]1–.

UV/visible/near-IR spectroscopy reveals the absence of d-d transitions, which would be expected for a d8 complex, thus supporting a d10 ground state electronic configuration. illinois.edunih.gov

Copper K-edge X-ray Absorption Spectroscopy (XAS) and 1s2p Resonant Inelastic X-ray Scattering (RIXS) have been instrumental in probing the electronic structure. acs.orgnih.gov These techniques have confirmed that the lowest unoccupied orbital has significant trifluoromethyl character. acs.orgnih.gov Furthermore, analysis of resonant diffraction anomalous fine structure (DAFS) measurements has shown a systematic blue shift in the Cu K-edge energy with an increasing number of CF3 ligands, which accounts for the observed spectral features and supports a Cu(I) assignment. nih.govnih.gov

High-resolution single-crystal X-ray diffraction studies have provided direct evidence for a Cu(I)-like state by determining the electron density distribution, which shows an atomic charge close to +1 on the copper center. unimi.it

The following table summarizes key experimental evidence supporting the ILF model.

| Experimental Technique | Observation | Interpretation |

| UV/Vis/NIR Spectroscopy | No d-d transitions observed. illinois.edunih.gov | Consistent with a filled d-shell (d10). illinois.edunih.gov |

| Cu K-edge XAS & RIXS | LUMO has significant ligand character. acs.orgnih.gov | Confirms the inverted nature of the ligand field. acs.orgnih.gov |

| DAFS | Systematic blue shift with increasing CF3 ligands. nih.govnih.gov | Supports a Cu(I) assignment. nih.govnih.gov |

| High-Resolution XRD | Atomic charge on copper is close to +1. unimi.it | Direct evidence for a physical Cu(I) state. unimi.it |

Nature of the Copper-Carbon (Cu-CF3) Bond

Computational studies have been crucial in understanding the geometry and bonding within copper-trifluoromethyl systems. In the case of [Cu(CF3)4]1–, the pseudo square-planar geometry, which would be unusual for a typical d10 complex, is stabilized by the inverted ligand field. unimi.it

Interestingly, computational analyses of Cu-CF3 bond lengths have sometimes shown discrepancies with crystallographic data. For instance, in mixed fluoroalkylated cuprates, calculated Cu-C distances can be shorter than in their hydrocarbon counterparts, a trend that is reversed in experimentally determined structures. osti.gov This highlights the complexity of accurately modeling these systems and the interplay of various electronic and steric factors.

The table below presents a comparison of selected calculated and experimental bond lengths in copper-trifluoromethyl complexes.

| Complex | Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| (IPr)Cu-CF3 | Cu-CF3 | - | 1.967(6) lehigh.edu |

| [Cu(CF3)4]1- | Cu-C (avg) | Varies with method | ~1.93-1.97 osti.gov |

| [Cu(CF3)3(CH3)]- | Cu-CF3 | ~1.95 rsc.org | - |

| [Cu(CF3)3(CH3)]- | Cu-CH3 | ~2.08 rsc.org | - |

The Cu-CF3 bond has been characterized as a "charge-shift" bond, a distinct class of chemical bond alongside covalent and ionic bonds. rsc.org Charge-shift bonding arises from the resonance interaction energy between covalent and ionic structures. In the case of the Cu-C bonds in [Cu(CF3)4]1– and related complexes, neither a purely covalent nor a purely ionic description is adequate. rsc.org

Analysis of Frontier Molecular Orbitals in Copper(I) Trifluoromethanide Complexes

The electronic properties and reactivity of copper(I) trifluoromethanide complexes are fundamentally governed by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Detailed spectroscopic and computational studies, particularly on the prototypical tetrakis(trifluoromethyl)cuprate(I) anion, [Cu(CF₃)₄]¹⁻, have revealed a unique electronic structure that deviates significantly from classical ligand field theory.

A central finding in the analysis of these complexes is the existence of an "inverted ligand field". acs.orgresearchgate.netuni-goettingen.denih.gov In a typical coordination complex, the metal d-orbitals are destabilized upon ligand binding, becoming the LUMO or singly occupied molecular orbitals. However, in [Cu(CF₃)₄]¹⁻, a consensus 3d¹⁰ electronic configuration is established where all five metal-localized molecular orbitals are situated at a lower energy level compared to the σ-orbitals centered on the trifluoromethyl ligands. acs.orgresearchgate.net This inversion means the traditional roles of metal and ligand orbitals in the frontier region are swapped.

Detailed Research Findings:

Spectroscopic evidence from Cu K-edge X-ray absorption spectroscopy and 1s2p resonant inelastic X-ray scattering, supported by density functional theory (DFT), confirms that the LUMO in the [Cu(CF₃)₄]¹⁻ complex is predominantly of trifluoromethyl character. acs.orgresearchgate.net This ligand-centered LUMO is a direct consequence of the inverted ligand field, where the antibonding ligand σ hybrid combinations are significantly raised in energy. uni-muenchen.de

Computational studies on a series of anionic coinage metal complexes, including copper, have further elucidated the nature of these frontier orbitals. An analysis of complexes with mixed trifluoromethyl and methyl ligands, [Cu(CF₃)ₓ(Me)₄₋ₓ]⁻, shows that the ligand-based character of the LUMO is a consistent feature throughout the series. uni-goettingen.de The HOMO, in contrast, is primarily metal-based.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the kinetic stability and chemical reactivity of a molecule. uni-goettingen.de A large gap implies high stability and low reactivity. For the copper complexes, a distinct trend is observed: as trifluoromethyl groups are substituted with methyl groups, the HOMO-LUMO gap decreases. uni-goettingen.de This suggests an increase in reactivity and a reduction in the stability of the methyl-rich cuprates compared to their trifluoromethyl counterparts. Despite this trend, the inverted ligand field characteristics are maintained across the substitutions. uni-goettingen.de

The table below, based on data from computational analyses, illustrates the trend in the HOMO-LUMO gap for anionic copper complexes as the ligand environment changes.

| Complex | HOMO-LUMO Gap Trend | LUMO Character | Reference |

|---|---|---|---|

| [Cu(CF₃)₄]⁻ | Largest Gap (Most Stable) | Predominantly Ligand (CF₃) σ-character | uni-goettingen.de |

| [Cu(CF₃)₃(Me)]⁻ | Intermediate Gap | Predominantly Ligand (CF₃) σ-character | uni-goettingen.de |

| [Cu(CF₃)₂(Me)₂]⁻ | Intermediate Gap | Predominantly Ligand (CF₃) σ-character | uni-goettingen.de |

| [Cu(CF₃)(Me)₃]⁻ | Intermediate Gap | Predominantly Ligand (CF₃) σ-character | uni-goettingen.de |

| [Cu(Me)₄]⁻ | Smallest Gap (Least Stable) | Predominantly Ligand (Me) σ-character | uni-goettingen.de |

Time-dependent density functional theory (TDDFT) calculations corroborate these findings, successfully reproducing the experimental Cu K-edge X-ray absorption spectra. acs.org These calculations show that the pre-edge feature in the spectrum of [Cu(CF₃)₄]¹⁻ arises from a core 1s electron's excitation into a LUMO that is clearly a dₓ²₋ᵧ² localized copper orbital involved in σ-bonding with the CF₃⁻ ligands. acs.org This analysis provides a consistent and detailed picture of the frontier molecular orbitals, which is essential for understanding the trifluoromethylation reactions these copper complexes facilitate.

Reaction Mechanisms in Copper Mediated/catalyzed Trifluoromethylation

General Mechanistic Paradigms

Copper-catalyzed trifluoromethylation reactions proceed through several distinct mechanistic pathways, the prevalence of which depends on the nature of the trifluoromethylating agent (nucleophilic, electrophilic, or radical), the substrate, and the reaction conditions. beilstein-journals.orgbeilstein-journals.org The key intermediate in many of these reactions is a copper–CF3 species, such as [CuCF3], which can be generated from various precursors. beilstein-journals.orgnih.gov

Single Electron Transfer (SET) is a frequently proposed mechanism in copper-catalyzed reactions. In this paradigm, a one-electron transfer initiates the reaction cascade. For instance, a Cu(I)CF3 species can transfer a single electron to a substrate like an arenediazonium salt, generating a Cu(II)CF3 complex and a diazo radical. beilstein-journals.orgnih.gov This radical then expels nitrogen gas to form an aryl radical, which subsequently reacts with the Cu(II)CF3 species to yield the final trifluoromethylated aromatic product and regenerate the Cu(I) catalyst. beilstein-journals.orgnih.gov

SET pathways are also invoked when using electrophilic trifluoromethylating reagents. For example, Umemoto's or Togni's reagents can react with a copper species via SET to generate a CF3 radical. beilstein-journals.orgnih.gov Similarly, S-(trifluoromethyl)diphenylsulfonium salts can be reduced by Cu(0) through an SET process to form the [CuCF3] intermediate. beilstein-journals.orgbeilstein-journals.org Recent studies on C(sp²)–H trifluoromethylation have shown that the reaction mechanism can be substrate-dependent, switching to an SET pathway when the substrate has a high thermodynamic driving force for electron transfer. researchgate.netnih.govresearchgate.net In such cases, an initial electron transfer occurs between the substrate and the oxidant before the transfer of the CF3 group. researchgate.netnih.gov

Mechanistic investigations into the trifluoromethylation of benzylic C(sp³)–H bonds have identified a SET pathway as being favored for tertiary carbons. rsc.org This pathway involves an electron transfer from the benzyl (B1604629) radical to a Cu(II) species, creating a benzylic cation that then couples with a copper-coordinated CF3 group. rsc.org

The classic catalytic cycle involving oxidative addition and reductive elimination, common in palladium and nickel catalysis, is also operative in copper chemistry, typically cycling between Cu(I) and Cu(III) states. nih.gov However, the oxidative addition of haloarenes to Cu(I) is often sluggish, which has historically limited the scope of these reactions. nih.govprinceton.edu This high activation barrier is a significant challenge in copper catalysis. nih.gov

Despite this limitation, this pathway is a key feature in many trifluoromethylation reactions, particularly with more reactive aryl iodides. beilstein-journals.org DFT calculations on the nucleophilic trifluoromethylation of aryl halides have identified the oxidative addition of the aryl halide to the copper catalyst as the rate-limiting step. acs.orgresearchgate.net The subsequent reductive elimination of the Ar–CF3 bond from the resulting Cu(III) intermediate is generally a facile process. nih.govnih.gov

To circumvent the difficult oxidative addition step, novel strategies have been developed. One such approach uses a dual copper-photoredox system where a silyl (B83357) radical abstracts a halogen atom from an aryl or alkyl bromide, generating a carbon-centered radical. nih.govnih.gov This radical is then efficiently trapped by a Cu(II)-CF3 complex to form a Cu(III) intermediate, which then undergoes rapid reductive elimination. nih.govthieme-connect.com This radical-capture mechanism effectively bypasses the traditional high-barrier oxidative addition. princeton.eduthieme-connect.com

Table 1: Comparison of Mechanistic Steps in Trifluoromethylation

| Mechanistic Paradigm | Initiation Step | Key Intermediate | Product Formation Step | Typical Substrates |

|---|---|---|---|---|

| Single Electron Transfer (SET) | Electron transfer between Cu and substrate/reagent | Radical ions, Cu(II) species | Radical coupling or reaction with Cu complex | Arenediazonium salts, substrates with low oxidation potential beilstein-journals.orgnih.govresearchgate.net |

| Oxidative Addition/Reductive Elimination | Oxidative addition of Ar-X to Cu(I) | Cu(III) complex | Reductive elimination from Cu(III) | Aryl iodides, activated aryl bromides beilstein-journals.orgacs.orgresearchgate.net |

| Radical-Mediated (via external radical generation) | Generation of CF3• or Ar• radical | Cu(II)-CF3, Cu(III)-Ar(CF3) | Radical capture by Cu, followed by reductive elimination | Aryl/Alkyl bromides (in dual catalytic systems) nih.govnih.gov |

In nucleophilic trifluoromethylation, a source of "CF3⁻" is used, with (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) being a prominent reagent. beilstein-journals.org These reactions often involve a Cu(I) catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). rsc.orgrsc.org The mechanism typically begins with the generation of a [CuCF3] species from the copper salt and the trifluoromethylating agent. beilstein-journals.org

For the trifluoromethylation of aryl halides, the generated [CuCF3] species, often formulated as [Me3SiF2]⁻ [Cu(CF3)2]⁻, is proposed to react with the aryl halide. acs.org Computational studies suggest a catalytic cycle where the active species attacks the aryl halide. acs.orgresearchgate.net The reactivity is highly dependent on the halide, with aryl iodides being much more reactive than aryl bromides or chlorides, a difference attributed to the higher energy barrier for the oxidative addition step with less reactive halides. acs.orgresearchgate.net

Copper-catalyzed nucleophilic trifluoromethylation has also been successfully applied to allylic and propargylic halides. beilstein-journals.orgrsc.orgrsc.org For propargylic chlorides, the reaction with TMSCF3 in the presence of a Cu(I) catalyst can lead to either propargylic or allenic trifluoromethylated products, depending on the substrate structure. rsc.org

Radical intermediates are central to many copper-catalyzed trifluoromethylation reactions. beilstein-journals.org The trifluoromethyl radical (•CF3) can be generated from various sources. For example, the reaction of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) with an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst readily produces •CF3 radicals. beilstein-journals.orgrsc.orgmdpi.com

Once formed, the •CF3 radical can engage in several productive pathways. In the trifluoromethylation of alkenes, the •CF3 radical adds to the double bond to form a carbon-centered radical intermediate. nih.govnih.gov This intermediate can then be oxidized by a Cu(II) species to a cation, which, after elimination, yields the trifluoromethylated alkene. nih.gov Mechanistic studies using radical scavengers like TEMPO have provided evidence for the involvement of radical pathways. mdpi.com

In Sandmeyer-type trifluoromethylations, an aryl radical is generated from an aryldiazonium salt. beilstein-journals.orgnih.gov This aryl radical can then react with a copper-CF3 complex, such as Cu(II)CF3, to form the desired product. beilstein-journals.orgnih.gov A dual-catalyst system involving photoredox catalysis can also generate aryl radicals from aryl bromides, which are then intercepted by a copper complex in a radical-capture mechanism. nih.govnih.govthieme-connect.com Experiments using radical clock substrates have provided direct evidence for the presence of discrete alkyl radical intermediates in these reactions. princeton.eduacs.org

Transmetalation is a crucial elementary step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of copper-catalyzed trifluoromethylation, this step is particularly relevant for reactions involving organoboron compounds. beilstein-journals.orgbeilstein-journals.org The trifluoromethylation of arylboronic acids, for instance, involves a catalytic cycle where transmetalation of the aryl group from boron to copper is a key step. montclair.edu

Computational studies have explored this step in detail, suggesting that a base-promoted transmetalation between a copper-CF3 complex and the arylboronic acid leads to an (aryl)Cu(CF3) intermediate. montclair.edu This is followed by reductive elimination to form the product. The presence of a coordinating base is often crucial for facilitating the B-to-Cu transmetalation. mdpi.com The efficiency of transmetalation can be significantly enhanced by substrate design; for example, vicinal bis(boronic esters) show a dramatic rate acceleration in transmetalation to copper due to the formation of a chelated ate complex. nih.gov

While often productive, transmetalation can also lead to undesired side reactions, such as homocoupling. mdpi.com Understanding the factors that control transmetalation is therefore essential for developing selective cross-coupling reactions. mdpi.combohrium.com In some systems, an unusual transmetalation between two copper complexes, triggered by an electron transfer, has been proposed to explain the formation of homocoupling byproducts. nih.govacs.org

Elucidation of Specific Reaction Mechanisms

Distinguishing between these plausible mechanistic pathways for a specific reaction is a significant challenge that is often addressed through a combination of experimental and computational studies. montclair.edu

Experimental Probes:

Radical Traps: The addition of radical scavengers like TEMPO or butylated hydroxytoluene (BHT) can help determine if a reaction proceeds through a radical pathway. If the reaction is inhibited or suppressed, it suggests the involvement of radical intermediates. mdpi.com

Radical Clocks: Substrates that can undergo a characteristic and rapid rearrangement if a radical is formed are used as "radical clocks." The observation of rearranged products provides strong evidence for the existence of a discrete radical intermediate during the reaction. nih.govprinceton.eduacs.org

Kinetic Studies: Analyzing the reaction rates and their dependence on the concentrations of reactants and catalysts can provide insight into the rate-determining step and the species involved in it. researchgate.netnih.gov

Spectroscopic Analysis: Techniques like ¹⁹F NMR and ESI-MS can be used to detect and characterize key intermediates, such as the CuCF3 species, during the course of a reaction. beilstein-journals.org

Computational Studies:

Density Functional Theory (DFT): DFT calculations have become an invaluable tool for mapping out the potential energy surfaces of catalytic cycles. acs.orgmontclair.edursc.org These studies can calculate the energies of intermediates and transition states for different proposed pathways, allowing researchers to identify the most likely mechanism. researchgate.netresearchgate.net For example, DFT calculations have been used to show that for the nucleophilic trifluoromethylation of aryl halides, the oxidative addition step has the highest energy barrier, making it the rate-limiting step. acs.orgresearchgate.net

Solvent Effects: Computational models can also investigate the role of the solvent, which can have a significant impact on reaction energies and pathways. montclair.edu

Trifluoromethylation of Aryl and Heteroaryl Halides

The copper-catalyzed trifluoromethylation of aryl and heteroaryl halides is a foundational method for creating Ar–CF3 bonds. The mechanism, particularly for aryl iodides, has been investigated through computational and experimental studies. acs.orgacs.org

A widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide (Ar–X) to a Cu(I) center, which is often the rate-determining step. acs.orgacs.orgnih.gov This forms a high-valent (aryl)Cu(III)(CF3) intermediate. Subsequent reductive elimination from this Cu(III) species forges the C–CF3 bond and regenerates the active Cu(I) catalyst. beilstein-journals.orgnih.gov

DFT calculations have shown that the oxidative addition barrier is the rate-limiting step and is lower for electron-poor substrates, leading to faster reactions. acs.orgresearchgate.net The reactivity generally follows the trend I > Br > Cl, which is explained by the decreasing ease of oxidative addition down the series. acs.orgresearchgate.net

An alternative pathway involves a radical mechanism, particularly when photoredox catalysis is merged with copper catalysis. In this scenario, an aryl radical is generated via single-electron transfer (SET) from a photocatalyst. This aryl radical is then trapped by a [CuCF3] species to form the product. nih.gov This dual catalytic approach can overcome the high kinetic barrier associated with the oxidative addition of less reactive aryl bromides. nih.gov

| Substrate Class | Proposed Key Intermediate(s) | Rate-Determining Step | Mechanistic Notes |

| Aryl Iodides | (aryl)Cu(III)(CF3) | Oxidative Addition | Faster for electron-poor substrates. acs.orgresearchgate.net |

| Aryl Bromides | (aryl)Cu(III)(CF3), Aryl radical | Oxidative Addition / Halogen Abstraction | Higher barrier for oxidative addition than aryl iodides. acs.orgnih.gov Radical pathway can be accessed via dual catalysis. nih.gov |

| Heteroaryl Halides | (aryl)Cu(III)(CF3) | Oxidative Addition | Reactivity depends on the nature of the heterocycle. |

The introduction of diamine ligands, such as 1,10-phenanthroline (B135089) (phen), has been shown to significantly accelerate the trifluoromethylation of aryl iodides. researchgate.netbeilstein-journals.org These ligands coordinate to the copper center, influencing its stability and reactivity.

The role of the diamine is to stabilize the copper intermediates and accelerate the reductive elimination step, thus improving the efficiency of the catalytic cycle. beilstein-journals.org Mechanistic studies have shown that in the presence of excess CuI, a more reactive, potentially ligandless or solvent-ligated [CuCF3] species can be generated from intermediates like [Cu(CF3)2]-, highlighting the complex equilibria at play. nih.gov

Trifluoromethylation of Boronic Acids and Derivatives

Copper-catalyzed trifluoromethylation of aryl boronic acids and their derivatives is an important alternative to using aryl halides. These reactions often occur under milder conditions and tolerate a wider range of functional groups. beilstein-journals.orgorganic-chemistry.org

Several mechanistic pathways have been proposed, depending on the trifluoromethyl source ("CF3+", "CF3-", or CF3•).

With Nucleophilic CF3 Sources (e.g., TMSCF3): A common proposal involves the formation of a [CuCF3] intermediate. This is followed by a base-promoted transmetalation with the aryl boronic acid to form an (aryl)Cu(CF3) intermediate. montclair.edu This intermediate can then be oxidized to a Cu(III) species, (aryl)Cu(III)(CF3), which undergoes reductive elimination to give the product and regenerate a Cu(I) catalyst. montclair.eduacs.org Computational studies suggest that the sequence of CF3 addition to copper followed by transmetalation is thermodynamically more favorable than the reverse. montclair.edumontclair.edu

With Electrophilic CF3 Sources (e.g., Togni's reagent): The mechanism is believed to involve the transfer of the CF3 group to a Cu(I) or Cu(II) center. For organotrifluoroborates, the reaction proceeds under base-free conditions, where ligands are essential for efficient conversion. nih.gov

With Radical CF3 Sources (e.g., CF3I/photoredox): A distinct mechanism operates when photoredox catalysis is merged with copper catalysis. Visible light promotes the formation of a trifluoromethyl radical (CF3•) from CF3I. nih.gov This radical reacts with a Cu(II) species to generate a Cu(III)(CF3) intermediate. Base-promoted transmetalation with the aryl boronic acid then forms a Cu(III)(aryl)(CF3) complex, which reductively eliminates the Ar–CF3 product. nih.gov This dual-catalytic system provides access to a radical pathway under mild conditions. beilstein-journals.orgnih.gov

A significant side reaction in the trifluoromethylation of arylboronic acids is protodeboronation. beilstein-journals.orgnih.gov Using boronic acid pinacol (B44631) esters can help minimize this unwanted side reaction. nih.gov

| CF3 Source Type | Proposed Mechanism | Key Steps |

| Nucleophilic (e.g., TMSCF3) | Cu(I)/Cu(III) Cycle | 1. Formation of [CuCF3]2. Transmetalation with ArB(OH)23. Oxidation to Cu(III)4. Reductive Elimination |

| Electrophilic (e.g., Togni's reagent) | Electrophilic CF3 Transfer | Transfer of CF3 group to Cu center, followed by coupling. |

| Radical (e.g., CF3I/photocatalyst) | Dual Photoredox/Cu Catalysis | 1. Photocatalytic generation of CF3•2. CF3• + Cu(II) → Cu(III)(CF3)3. Transmetalation with ArB(OH)24. Reductive Elimination |

Direct C-H Trifluoromethylation

Direct C–H trifluoromethylation is an atom- and step-economical strategy that avoids the need for pre-functionalized substrates. beilstein-journals.org Copper catalysis has been instrumental in developing these methods for both sp3 and sp2 C–H bonds.

The functionalization of benzylic C(sp3)–H bonds can proceed through different copper-mediated pathways, which have been elucidated by DFT calculations. rsc.orgresearchgate.net

Two primary mechanisms have been identified:

Radical Recombination/Reductive Elimination: This pathway is favored for the trifluoromethylation of primary and secondary benzylic C–H bonds. rsc.org A benzylic radical is first generated, often through a hydrogen atom transfer (HAT) process which can be initiated by photoredox catalysis. researchgate.net This radical then recombines with a Cu(II) species to form a Cu(III) intermediate. The final product is formed via reductive elimination from this Cu(III) complex, which is typically the rate-determining step. rsc.org

Single-Electron Transfer (SET): This pathway is preferred for the trifluoromethylation of tertiary benzylic C–H bonds. rsc.org It involves an initial SET from the benzyl radical to a Cu(II) species. This generates a benzylic cation and a Cu(I) species. The cation then couples with a CF3 group that is coordinated to the copper. rsc.org

In some systems, a radical-relay mechanism is proposed, where a heteroatom radical is first generated by the copper catalyst, which then abstracts a hydrogen atom from the benzylic position to form the crucial carbon radical. snnu.edu.cnnih.gov

Direct trifluoromethylation of arene and heteroarene C(sp2)–H bonds often involves high-valent copper intermediates. acs.orgresearchgate.net The precise mechanism can be substrate-dependent and influenced by the oxidant used. researchgate.netresearchgate.netnih.gov

Key proposed mechanisms include:

Reductive Elimination from Cu(III): A plausible cycle begins with the formation of a [Cu(I)CF3] species from a Cu(II) precursor and a nucleophilic CF3 source like TMSCF3. beilstein-journals.orgacs.org This intermediate then undergoes a C–H activation/transmetalation step with the arene to generate an (aryl)Cu(I)(CF3) complex. Oxidation to an (aryl)Cu(III)(CF3) species followed by C–CF3 bond-forming reductive elimination affords the product and regenerates a Cu(I) catalyst. beilstein-journals.orgacs.org

CF3 Radical Release/Electrophilic Aromatic Substitution (SEAr): In this pathway, a high-valent Cu(III)–CF3 complex may release a trifluoromethyl radical (CF3•). researchgate.netresearchgate.netresearchgate.net This radical then adds to the electron-rich arene or heteroarene, forming a radical intermediate. Subsequent oxidation and deprotonation lead to the final aromatized product. researchgate.netulb.ac.be The inclusion of a co-oxidant can significantly improve reaction yields by facilitating this rearomatization step. researchgate.netresearchgate.net

Single-Electron Transfer (SET): For substrates with a low oxidation potential, the reaction can proceed via an initial SET from the arene to the oxidant or a high-valent copper complex. researchgate.netresearchgate.netnih.gov This generates an arene radical cation, which then engages in the C–CF3 bond formation. This SET mechanism is distinct from the SEAr pathway and is favored when the thermodynamic driving force for electron transfer is high. researchgate.netnih.gov

The choice between these pathways appears to be a function of the substrate's electronic properties and the strength of the oxidant employed in the reaction. researchgate.netnih.gov

Trifluoromethylation of Unsaturated Systems (Alkenes and Alkynes)

Copper-catalyzed trifluoromethylation of alkenes and alkynes provides direct access to valuable trifluoromethylated alkanes, alkenes, and heterocycles.

For alkenes , several mechanistic possibilities have been proposed, often depending on the specific trifluoromethylating reagent used.

Radical Mechanism: With electrophilic CF3 reagents, a plausible pathway involves the initial generation of a CF3 radical via SET from a Cu(I) catalyst. nih.gov This CF3 radical adds to the alkene to form a trifluoromethylated alkyl radical intermediate. This radical is then oxidized by a Cu(II) species to a carbocation, which subsequently eliminates a proton to yield the vinyl-CF3 product. nih.gov

Heck-Type Mechanism: An alternative, non-radical pathway involves the coordination of the alkene to a copper-substrate intermediate. rsc.org A migratory insertion of the alkene into a Cu–CF3 bond forms a four-membered ring-like transition state. Subsequent reductive elimination releases the product. rsc.org This mechanism can lead to difunctionalization, such as the tandem formation of C–O and C–CF3 bonds to form trifluoromethylated benzoxazines. rsc.org

Allylic C–H Activation: In some cases, trifluoromethylation can occur at the allylic position through a C(sp3)–H activation pathway, competing with addition across the double bond. beilstein-journals.orgnih.gov

For terminal alkynes , the reaction is often mediated by a pre-generated [CuCF3] species to avoid the competitive homocoupling of the alkyne (Eglinton coupling). beilstein-journals.orgnih.govresearchgate.net

A proposed mechanism involves the reaction of the terminal alkyne with the [CuCF3] intermediate to form a copper(alkynyl)(trifluoromethyl) complex. acs.org This complex is then oxidized to a Cu(III) species, which undergoes reductive elimination to furnish the trifluoromethylated alkyne. acs.org

When using an electrophilic reagent like Togni's reagent, the mechanism may involve the formation of a copper(I)-acetylide species, followed by oxidative addition of the "CF3+" source to form a Cu(III) intermediate, which then reductively eliminates the product. beilstein-journals.orgnih.gov

DFT calculations on the aerobic oxidative trifluoromethylation of terminal alkynes suggest a mechanism involving dioxygen activation by copper, leading to bis(μ-oxo)-dicopper(III) species that participate in the cycle. researchgate.net

Sandmeyer-Type Trifluoromethylation Reactions

The Sandmeyer reaction, a cornerstone in synthetic organic chemistry, traditionally involves the transformation of aromatic amines into aryl halides via diazonium salts, mediated by copper(I) halides. pku.edu.cnbohrium.com A modern and significant extension of this reaction is the Sandmeyer-type trifluoromethylation, which converts the readily available and structurally diverse pool of aromatic amines into valuable trifluoromethylated arenes. beilstein-journals.orgnih.gov This transformation typically proceeds in two stages: the diazotization of an aromatic amine to form an aryldiazonium salt, followed by the copper-mediated or -catalyzed reaction with a trifluoromethyl source. beilstein-journals.orgnih.gov

In 2013, several research groups almost simultaneously reported effective methods for this conversion. nih.gov The group of Fu, for instance, developed a copper-mediated Sandmeyer trifluoromethylation that converts aromatic amines directly into trifluoromethylated arenes using an electrophilic trifluoromethylating agent (Umemoto's reagent) and isoamyl nitrite (B80452) for the in situ generation of the diazonium species. beilstein-journals.orgnih.gov This method demonstrates good tolerance for various functional groups, including unprotected hydroxyl groups and unsaturated bonds. nih.gov

Concurrently, the Gooßen group reported a copper-catalyzed Sandmeyer trifluoromethylation of arenediazonium tetrafluoroborates using the inexpensive and easy-to-handle (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source. beilstein-journals.orgruhr-uni-bochum.de This process operates under mild conditions and requires a copper catalyst and a basic additive to proceed. beilstein-journals.org The reaction accommodates both electron-rich and electron-deficient substrates, providing the corresponding products in high yields. beilstein-journals.org To enhance operational simplicity, a one-pot version was also developed, combining the diazotization and trifluoromethylation steps. nih.govruhr-uni-bochum.de

The mechanisms of these reactions are generally believed to proceed through a radical pathway, analogous to classic Sandmeyer halogenations. nih.govresearchgate.net Two primary mechanistic pathways are proposed, depending on the trifluoromethylating agent used.

Pathway A (involving a CuCF₃ intermediate): As proposed by Gooßen for reactions with TMSCF₃, a copper(I) trifluoromethyl species (CuCF₃) is first generated from the copper salt and the trifluoromethyl source. nih.govruhr-uni-bochum.de This Cu(I)CF₃ species then engages in a single-electron transfer (SET) with the aryldiazonium salt. This electron transfer generates an aryl radical (after the loss of dinitrogen from the resulting diazo radical) and a copper(II) species, Cu(II)CF₃. The final step is the reaction between the aryl radical and the Cu(II)CF₃ complex to furnish the trifluoromethylated arene and regenerate a copper(I) species, which continues the catalytic cycle. beilstein-journals.orgnih.gov

Pathway B (involving a CF₃ radical): When using reagents like sodium triflinate (NaSO₂CF₃, Langlois' reagent) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), the reaction is thought to initiate with the generation of a trifluoromethyl radical (•CF₃). beilstein-journals.orgbeilstein-journals.org Simultaneously, the copper catalyst facilitates the reduction of the diazonium salt to an aryl radical. beilstein-journals.org The generated •CF₃ radical can be trapped by a Cu(I) species to form a Cu(II)CF₃ intermediate, which then combines with the aryl radical to yield the product. Alternatively, the aryl radical could directly couple with the free •CF₃ radical, although the former pathway involving a copper intermediate is often favored to explain the high efficiency. pku.edu.cnbeilstein-journals.orgbeilstein-journals.org

These Sandmeyer-type reactions provide a powerful and complementary strategy for accessing trifluoromethylated arenes and heteroarenes from simple and abundant starting materials. bohrium.comnih.gov

Table 1: Examples of Copper-Mediated Sandmeyer-Type Trifluoromethylation

| Arylamine/Arenediazonium Salt | CF₃ Source | Copper Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Arylamines | Umemoto's Reagent | Cu(OTf)₂ | iAmONO, DCE, 50 °C | 50-85 | nih.gov |

| Arenediazonium Tetrafluoroborates | TMSCF₃ | CuSCN | Cs₂CO₃, MeCN, rt | 60-99 | beilstein-journals.orgruhr-uni-bochum.de |

| Various Arylamines | TMSCF₃ | Cu₂O | t-BuONO, p-TsOH, MeCN, rt | 55-98 | nih.gov |

| Aryldiazonium Derivatives | NaSO₂CF₃ | Cu(OAc)₂ | TBHP, tpy, MeCN/H₂O, rt | 43-89 | beilstein-journals.org |

| Arenediazonium Salts | CuCF₃ | (pre-formed) | MeCN/H₂O, rt | 65-95 | beilstein-journals.org |

Decarboxylative Trifluoromethylation Pathways

Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, utilizing readily available and stable carboxylic acids as substrates. wvu.edu Copper-catalyzed decarboxylative trifluoromethylation, in particular, offers a direct route to trifluoromethylated compounds from various carboxylic acids, bypassing the need for pre-functionalized starting materials like organic halides or boronic acids. cas.cn

One of the earliest approaches involves the use of trifluoroacetate (B77799) salts as the trifluoromethyl source. In a reaction reported by Li and Duan, aryl iodides were trifluoromethylated using sodium trifluoroacetate (CF₃CO₂Na) in a ligand-free, copper-catalyzed process promoted by silver(I) oxide. beilstein-journals.org Mechanistic studies suggest that a CuCF₃ species is formed via the decarboxylation of a copper trifluoroacetate intermediate. This CuCF₃ then participates in a catalytic cycle, likely involving oxidative addition to the aryl iodide followed by reductive elimination, to deliver the trifluoromethylated arene. beilstein-journals.org

A significant advancement in this area is the application to aliphatic carboxylic acids, which are abundant feedstocks. A dual-catalysis system combining photoredox and copper catalysis has proven highly effective for this transformation. nih.govscispace.com In this synergistic system, a photoexcited iridium complex oxidizes the carboxylate, which is coordinated to a copper(II) center. This leads to decarboxylation and the formation of an alkyl radical. nih.gov This radical is then rapidly captured by a copper(II)-CF₃ species (generated from an electrophilic CF₃ source like Togni's reagent) to form a high-valent Cu(III) intermediate. The final product is then released via reductive elimination, regenerating the Cu(I) catalyst, which is subsequently re-oxidized to Cu(II) to complete the catalytic cycle. scispace.comthieme-connect.de This method exhibits remarkable functional group tolerance, enabling the late-stage trifluoromethylation of complex molecules, including natural products and pharmaceuticals. nih.gov

Copper catalysis is also effective for the decarboxylative trifluoromethylation of unsaturated carboxylic acids. For instance, β,γ-unsaturated carboxylic acids can be converted to allylic trifluoromethanes. cas.cn This reaction, catalyzed by copper(II) chloride, proceeds with an electrophilic trifluoromethylating agent (Togni's reagent) and tolerates a wide range of functional groups. The reaction works for terminal, internal, and cyclic alkenes, often with a shift of the double bond to an exocyclic position in cyclic systems. cas.cn Similarly, allylic alcohols can be converted to trifluoromethanes in a two-step, one-pot sequence involving esterification to a bromodifluoroacetate followed by a copper-catalyzed decarboxylative trifluoromethylation. nih.gov The active catalyst is proposed to be a LₙCu–CF₃ species, which promotes the substitution reaction, potentially via a π-allyl intermediate. nih.gov

These decarboxylative pathways underscore the versatility of copper catalysis in activating otherwise inert C-H and C-C bonds, providing direct and efficient access to trifluoromethylated molecules from simple carboxylic acid precursors. acs.orgnih.gov

Table 2: Examples of Copper-Catalyzed Decarboxylative Trifluoromethylation

| Carboxylic Acid Substrate | CF₃ Source | Catalytic System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetic Acids | Togni's Reagent I | Ir-photocatalyst, Cu(MeCN)₄PF₆ | Blue LED, MeCN, rt | Alkyl-CF₃ | 60-80 | nih.gov |

| Primary Aliphatic Acids | Togni's Reagent I | Ir-photocatalyst, Cu(MeCN)₄PF₆ | Blue LED, MeCN, rt | Alkyl-CF₃ | 70-90 | nih.gov |

| β,γ-Unsaturated Acids | Togni's Reagent I | CuCl₂·2H₂O | 1,4-dioxane/H₂O, 110 °C | Allyl-CF₃ | 60-92 | cas.cn |

| Propargyl Bromodifluoroacetates | (Self-source) | CuI, DMEDA | DMF, 50 °C | Propargyl-CF₃ | 65 | nih.gov |

| Phenylacetic Acid | TMSCF₃ | CuCl, NaI | DCE, 70 °C | (Z)-Trifluoromethyl Enol Ester | 84 | acs.org |

| Allylic Bromodifluoroacetates | (Self-source) | CuI, DMEDA | DMF, 50 °C | Allyl-CF₃ | 60-85 | nih.gov |

Ligand Effects in Copper I Trifluoromethanide Catalysis

Influence of Ligands on the Stability of Cu-CF3 Species

The inherent instability of unligated "Cu-CF3" has historically posed a significant challenge in its application. Ligands play a critical role in stabilizing this reactive organometallic intermediate, thereby enabling reactions to proceed under milder conditions and tolerate a broader range of functional groups. nih.gov The stabilization arises from the coordination of the ligand to the copper center, which modulates the electron density and steric environment around the metal.

N-heterocyclic carbenes (NHCs) have proven effective in stabilizing copper(I) trifluoromethanide complexes. lehigh.edu The strong σ-donating properties of NHCs form robust bonds with the copper atom, preventing decomposition over extended reaction times. lehigh.edubohrium.com This stabilization has enabled the isolation and structural characterization of well-defined (NHC)Cu-CF3 complexes. lehigh.eduresearchgate.net The steric bulk of the NHC ligand can also influence the nuclearity of the complex, with sufficiently bulky ligands preventing the formation of dimers or higher aggregates in solution. lehigh.edu

Diamine ligands, such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy), are also widely used to stabilize Cu-CF3 species. nih.govmdpi.combeilstein-journals.org The addition of 1,10-phenanthroline has been shown to be essential for stabilizing the CuCF3 intermediate in certain reactions. beilstein-journals.org These bidentate nitrogen ligands form stable chelate complexes with the copper ion, enhancing the durability and modulating the reactivity of the trifluoromethylating agent. mdpi.com The stability of these ligated complexes is crucial for achieving efficient trifluoromethylation of various organic halides under mild conditions. lehigh.edu

Modulation of Reactivity and Catalytic Efficiency by Ligand Design

Ligand design is a powerful tool for tuning the reactivity and catalytic efficiency of copper(I) trifluoromethanide. The electronic and steric properties of the ligand directly impact the catalytic cycle, influencing factors such as the rate of trifluoromethyl transfer and the turnover frequency of the catalyst.

The choice of ligand can dramatically affect the yield and consistency of trifluoromethylation reactions. For instance, well-defined complexes with specific N-heterocyclic carbene (NHC) ligands, such as SIiPr, have been shown to provide higher and more consistent yields for the trifluoromethylation of aryl iodides compared to in situ generated systems. lehigh.edu However, the nature of the NHC ligand is critical, as unsaturated NHCs can sometimes undergo side reactions, such as silylation, in the presence of trifluoromethylating agents like TMS-CF3. lehigh.edu

Diamine ligands also play a significant role in modulating reactivity. In the copper-catalyzed trifluoromethylation of propargyl electrophiles, the use of bipyridyl-derived ligands like 1,10-phenanthroline (phen) and terpyridine (terpy) was found to be optimal. nih.gov While electron-donating groups on the bipyridine backbone decreased the activity of the catalysts, the geometric influence of the ligand substructure was paramount in controlling the reaction's outcome. nih.gov Similarly, in other systems, the presence of ligands like 2,2'-bipyridine can modulate the reactivity of the copper center, leading to more durable and adaptable trifluoromethylating agents. mdpi.com

Rational Ligand Design for Enhanced Selectivity and Yield

The rational design of ligands is a key strategy for improving the selectivity and yield of copper-catalyzed trifluoromethylation reactions. By systematically modifying the ligand structure, it is possible to fine-tune the catalyst's properties to achieve desired outcomes.

N-Heterocyclic Carbene (NHC) Ligand Effects

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in copper catalysis due to their strong σ-donating ability and steric modularity. lehigh.edusigmaaldrich.comresearchgate.net These properties allow for the formation of stable (NHC)Cu-CF3 complexes that can efficiently transfer the trifluoromethyl group to organic substrates. lehigh.edulehigh.edu

The steric and electronic properties of NHC ligands can be systematically tuned to optimize catalytic performance. For instance, the steric bulk of the NHC can influence the coordination environment of the copper center, which in turn affects the reactivity of the Cu-CF3 species. lehigh.edu Research has shown that the choice of NHC ligand can have a dramatic impact on the efficiency of trifluoromethylation reactions. lehigh.edu For example, an equilibrium between a neutral complex, [(SIMes)Cu-CF3], and a cuprate (B13416276) salt, [(SIMes)2Cu][(CF3)2Cu], was observed, with the reactivity profile suggesting that the cuprate form does not play a major role in the trifluoromethylation process. lehigh.edu This highlights the subtle yet critical role of the NHC ligand in dictating the active catalytic species.

The stability imparted by NHC ligands has enabled the isolation and characterization of (NHC)Cu-CF3 complexes, providing valuable insights into their structure and reactivity. lehigh.eduresearchgate.net This understanding facilitates the rational design of more effective NHC-based catalysts for trifluoromethylation.

Role of Diamine Ligands (e.g., 1,10-Phenanthroline, Bipyridine)

Diamine ligands, particularly 1,10-phenanthroline (phen) and its derivatives, as well as 2,2'-bipyridine (bpy), are widely employed in copper-catalyzed trifluoromethylation. nih.govmdpi.combeilstein-journals.orgorganic-chemistry.orgepo.orgchim.it These bidentate ligands form stable complexes with copper, influencing the stability and reactivity of the Cu-CF3 intermediate.

The presence of 1,10-phenanthroline has been reported as crucial for the stabilization of the CuCF3 intermediate in certain reactions. beilstein-journals.org In the trifluoromethylation of aryl iodides, the addition of a phenanthroline ligand to a PPh3-copper complex generated a 4-coordinate species that efficiently mediated the reaction. researchgate.net The electronic properties of the phenanthroline ligand can also be tuned to optimize catalytic activity. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an excellent ligand for the copper-catalyzed N-arylation of imidazoles. nih.gov

Bipyridine-based ligands have also demonstrated significant utility. They can control the regioselectivity of copper-catalyzed nucleophilic trifluoromethylation reactions of propargyl electrophiles. nih.govorganic-chemistry.orgacs.org Furthermore, the introduction of trifluoromethyl groups onto the phenanthroline ligand itself has been explored as a strategy to inhibit the pseudo-Jahn-Teller distortion in homoleptic copper(I) complexes, which can lead to longer-lived excited states. nsf.gov

The table below summarizes the effect of various diamine ligands on the yield of a copper-catalyzed trifluoromethylation reaction.

| Ligand | Substrate | Product Yield (%) | Reference |

| 1,10-Phenanthroline | Aryl Iodide | Moderate | researchgate.net |

| Terpyridine | Propargyl Bromodifluoroacetate | Synthetically useful | nih.gov |

| 4,7-Dimethoxy-1,10-phenanthroline | Aryl Iodide | Good to Excellent | nih.gov |

| 2,2'-Bipyridine | Halogenated Hydrocarbons | Good | mdpi.com |

Chiral Ligands in Enantioselective Transformations (e.g., PyBox)

The development of enantioselective copper-catalyzed trifluoromethylation reactions is a significant area of research, enabling the synthesis of chiral trifluoromethylated compounds. Chiral ligands, such as those from the Pyridine-oxazoline (PyBox) family, play a pivotal role in achieving high enantioselectivity.

In the enantioselective oxytrifluoromethylation of unsaturated carboxylic acids, the use of a chiral (S,S)-t-BuBox ligand led to the formation of trifluoromethylated lactones with high enantiomeric excess. encyclopedia.pub Similarly, the enantioselective trifluoromethylthiolation of secondary propargyl sulfonates was successfully achieved using a copper catalyst in conjunction with a chiral PyBox ligand. chinesechemsoc.org The steric properties of the propargyl sulfonate and the flexibility of the side chain on the PyBox ligand were identified as key factors influencing the enantioselectivity of the reaction. chinesechemsoc.org

A survey of different PyBox ligands revealed that a ligand with a flexible side chain had a beneficial effect on the enantioselectivity, highlighting the importance of fine-tuning the ligand structure for optimal stereocontrol. chinesechemsoc.org Another novel quinolinyl-containing bisoxazoline ligand has also been shown to be effective in the asymmetric trifluoromethylation of benzylic radicals generated from the ring-opening of cyclopropanols. researchgate.net

The table below presents data on the enantioselective trifluoromethylthiolation of a secondary propargyl sulfonate using different chiral ligands.

| Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

| L5 (PyBox with flexible side chain) | - | - | chinesechemsoc.org |

| (S,S)-t-BuBox | High | High ee | encyclopedia.pub |

| Quinolinyl-containing bisoxazoline | Good | Excellent | researchgate.net |

Ligand-Controlled Regioselectivity in Copper-Catalyzed Trifluoromethylation

A significant advancement in copper-catalyzed trifluoromethylation is the use of ligands to control the regiochemical outcome of reactions. This level of control allows for the selective formation of one regioisomer over another, which is often a major challenge in synthesis.

A landmark study demonstrated the first example of a ligand-controlled regioselective copper-catalyzed trifluoromethylation. nih.govacs.org Specifically, bipyridyl-derived ligands were shown to control the regioselectivity of the nucleophilic trifluoromethylation of propargyl electrophiles to generate trifluoromethylallenes. nih.govorganic-chemistry.orgacs.org In the absence of a ligand, these reactions often yield a mixture of products. However, by employing ligands such as 1,10-phenanthroline (phen) or terpyridine, the reaction could be directed to selectively form the desired allene (B1206475) isomer. nih.govorganic-chemistry.org

The study found that the geometric influence of the bipyridyl substructure, rather than the electronic effects of substituents on the ligand, was the primary factor controlling the regioselectivity. nih.gov This discovery opened up new avenues for the synthesis of complex fluorinated molecules by demonstrating that ligands can override the intrinsic reactivity of the unligated "Cu-CF3" species with electrophiles. nih.govacs.org This ligand-controlled regioselectivity has been successfully applied to a variety of di-, tri-, and tetra-substituted propargyl electrophiles, tolerating a wide range of important functional groups. nih.govorganic-chemistry.org

Computational and Theoretical Investigations of Copper I Trifluoromethanide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively employed to model copper(I) trifluoromethanide complexes and their reactions. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the complex electronic environments of transition metal compounds.

DFT calculations have been instrumental in characterizing the electronic structure and the nature of the copper-carbon bond in copper(I) trifluoromethanide complexes. A significant finding from computational analyses is the description of complexes like [Cu(CF₃)₄]⁻ as having a Cu(I) center with a d¹⁰ electron count, which is part of an "inverted ligand field" model. nih.govwikipedia.org In this model, the highest occupied molecular orbitals (HOMOs) are primarily ligand-based in character, while the lowest unoccupied molecular orbital (LUMO) also has significant ligand character. nih.gov This electronic configuration has been supported by a combination of spectroscopic techniques and theoretical calculations. wikipedia.org

The nature of the Cu-CF₃ bond has been a subject of detailed investigation. DFT studies, in conjunction with Natural Bond Orbital (NBO) analysis, can elucidate the degree of covalent and ionic character in this bond. These analyses provide a quantitative picture of the charge distribution and orbital interactions between the copper center and the trifluoromethyl group.

Table 1: Representative Theoretical Data on Copper-Trifluoromethyl Complexes

| Complex/System | Computational Method | Key Finding | Reference |

| [Cu(CF₃)₄]⁻ | DFT | Best described as a Cu(I) center with a d¹⁰ count within an inverted ligand field model. | nih.govwikipedia.org |

| (NHC)CuCF₃ | DFT | Used to model trifluoromethylation reactions and explore reaction pathways. | rhhz.net |

Note: This table is illustrative and compiles findings from various computational studies on related copper-trifluoromethyl species.

A primary application of DFT in the study of copper(I) trifluoromethanide is the elucidation of reaction mechanisms for trifluoromethylation reactions. rhhz.net Computational chemists can map out the potential energy surfaces for various proposed reaction pathways, identifying intermediates and transition states. montclair.edu For the trifluoromethylation of aryl halides, several mechanisms have been computationally explored, including oxidative addition/reductive elimination, σ-bond metathesis, and single-electron transfer (SET) pathways. rhhz.net

DFT calculations have shown that the trifluoromethylation process is often highly exothermic. rhhz.net By comparing the calculated free energy barriers for different pathways, researchers can predict the most likely reaction mechanism. For instance, in the reaction of (NHC)CuCF₃ complexes with iodobenzene, DFT studies have been used to evaluate the energetic favorability of different mechanistic proposals. rhhz.net

The identification and characterization of transition states are critical for understanding reaction kinetics. psu.eduyoutube.com DFT calculations are used to locate the geometry of transition states and to calculate their energies, which correspond to the activation barriers of the reaction steps. montclair.edu Vibrational frequency analysis is a key step in this process; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. psu.edu

For copper-catalyzed trifluoromethylation reactions, DFT has been used to determine that the oxidative addition step can be the rate-limiting step of the reaction. researchgate.net The analysis of the transition state structures provides insights into the key geometric and electronic factors that influence the reaction rate.

Ab Initio and Multireference Quantum Chemical Methodologies

While DFT is a powerful tool, for systems with complex electronic structures, such as those with multiple low-lying electronic states or significant electron correlation effects, more advanced ab initio and multireference methods are often necessary. nih.govlu.se These methods, while computationally more demanding, can provide a more rigorous description of the electronic wave function.

In the context of copper complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed to accurately calculate the energies of different spin states and to study excited electronic states. nih.gov Such methods have been crucial in correctly assigning the oxidation state of copper in challenging cases and in interpreting spectroscopic data. wikipedia.orgnih.gov For copper-trifluoromethyl species, these high-level calculations can provide benchmark data to validate the results obtained from more computationally efficient DFT methods.

Consideration of Solvent Effects in Computational Modeling

Reactions involving copper(I) trifluoromethanide are typically carried out in a solvent, and the inclusion of solvent effects in computational models is crucial for obtaining accurate results. wikipedia.org Solvation can significantly influence the energies of reactants, intermediates, and transition states.

Two main approaches are used to model solvent effects: implicit and explicit solvent models. wikipedia.org Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more expensive, this approach can account for specific solute-solvent interactions, such as hydrogen bonding, which may be critical in some reaction mechanisms. wikipedia.orgmontclair.edu For instance, explicit solvent calculations have shown a significant impact on the reaction energies in the computational study of copper-catalyzed trifluoromethylation, suggesting their necessity for accurate modeling of this system. montclair.edu

Advanced Applications and Emerging Research Directions

Photoinduced and Photoredox Copper Catalysis for Trifluoromethylation

A significant advancement in copper-catalyzed trifluoromethylation involves the integration of visible-light photoredox catalysis. nih.govorganic-chemistry.org This dual catalytic approach provides a mild and general method for generating trifluoromethyl radicals (•CF₃) from sources like trifluoromethyl iodide (CF₃I) at room temperature. nih.gov The process merges the generation of these radicals via photoredox catalysis with the ability of copper catalysts to engage in cross-coupling reactions with various substrates. nih.govbeilstein-journals.org

This strategy has been successfully applied to the trifluoromethylation of a wide array of aryl and heteroaryl boronic acids. nih.govorganic-chemistry.orgbeilstein-journals.org The reactions typically tolerate a broad range of functional groups, including those sensitive to harsher traditional methods. nih.govorganic-chemistry.org For instance, the trifluoromethylation of an estrone-derived boronic acid proceeded in 80% yield, and 4-iodophenylboronic acid was selectively trifluoromethylated, leaving the aryl iodide bond intact for further functionalization. nih.gov The mechanism is proposed to involve the photocatalytic generation of a •CF₃ radical, which is then captured by a copper(I)-aryl species, followed by reductive elimination to form the C-CF₃ bond. nih.govorganic-chemistry.org

Furthermore, the merger of decatungstate photocatalysis with copper catalysis has enabled the direct C(sp³)–H trifluoromethylation of unactivated alkanes. princeton.edu This metallaphotoredox approach allows for the conversion of strong aliphatic and benzylic C–H bonds into C–CF₃ bonds in a single step, a significant challenge in synthetic chemistry. princeton.edu Another innovative strategy utilizes a multifunctional copper(III) complex, bpyCu(CF₃)₃, which acts as a photo-initiator, a source of the hydrogen-atom-transfer reagent (•CF₃), and the trifluoromethyl anion source for C-CF₃ bond formation upon visible light irradiation. wiley.com This method has proven effective for the late-stage functionalization of complex molecules. wiley.com More recently, photoexcited copper catalysis has been employed to activate the C-F bonds of trifluoromethylated arenes for C-N coupling reactions, demonstrating the versatility of photoinduced copper systems. researchgate.netdntb.gov.uanih.gov

| Substrate Type | CF₃ Source | Catalytic System | Key Features |

| Aryl Boronic Acids | CF₃I | Ru(bpy)₃Cl₂ (photocatalyst) + Copper catalyst | Mild conditions, broad functional group tolerance. nih.govorganic-chemistry.org |

| Unactivated Alkanes | Bench-stable CF₃ reagent | Decatungstate (photocatalyst) + Copper catalyst | Direct C(sp³)–H trifluoromethylation. princeton.edu |

| Unactivated Alkanes | bpyCu(CF₃)₃ | bpyCu(CF₃)₃ (multifunctional) | Photoinduced, mild conditions, late-stage functionalization. wiley.com |

| Trifluoromethylated Arenes | - | Photoexcited Copper catalyst | C-F bond activation for C-N coupling. researchgate.netnih.gov |

Developments in Enantioselective Trifluoromethylation Reactions

The synthesis of chiral, trifluoromethyl-containing molecules is of paramount importance for the pharmaceutical industry. cas.cn A significant breakthrough in this area is the development of enantioselective radical trifluoromethylation, achieved through the combination of photoredox and copper catalysis. nih.govacs.org This cooperative catalysis system has enabled the first enantioselective radical trifluoromethylation of benzylic C-H bonds, yielding structurally diverse products with excellent enantioselectivities under mild conditions. nih.govacs.org The mechanism involves the generation of a benzylic radical via a photoredox-mediated hydrogen atom transfer process, followed by an enantioselective trifluoromethylation step catalyzed by a chiral copper complex. nih.govsnnu.edu.cn

Researchers have developed novel chiral ligands to achieve high levels of stereocontrol. For example, a quinolinyl-containing bisoxazoline ligand (Bn-BoxQu) was crucial for the copper-catalyzed asymmetric trifluoromethylation of cyclopropanols, which proceeds via a benzylic radical intermediate that is enantioselectively trapped by a reactive (L*)Cu(II)CF₃ species. cas.cn The choice of an electrophilic CF₃ source over nucleophilic ones was found to be critical for achieving high enantioselectivity in the asymmetric trifluoromethylation of C-H bonds. acs.org

Beyond C-H bonds, copper catalysis has been employed for the enantioselective nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates using a silver trifluoromethylthiolate reagent (AgSCF₃). chinesechemsoc.org This method provides a novel route to chiral trifluoromethylthiolated compounds, which are valuable in drug discovery due to the unique properties of the SCF₃ group. chinesechemsoc.orgchinesechemsoc.org The reaction's success hinges on the chiral PyBox ligand, where the steric effects and ligand flexibility are key to inducing enantioselectivity. chinesechemsoc.org

| Reaction Type | Substrate | Catalytic System | Chiral Ligand Type | Outcome |

| Radical Trifluoromethylation | Benzylic C-H Bonds | Cooperative Photoredox and Copper Catalysis | Modified Bisoxazoline | High yields and excellent enantioselectivities. nih.govacs.org |

| Radical Trifluoromethylation | Cyclopropanols | Copper Catalysis | Quinolinyl-containing Bisoxazoline (Bn-BoxQu) | Optically pure β-CF₃ ketones. cas.cn |

| Nucleophilic Trifluoromethylthiolation | Secondary Propargyl Sulfonates | Copper Catalysis with AgSCF₃ | PyBox | Chiral trifluoromethylthiolated alkynes with high enantioselectivity. chinesechemsoc.org |

Copper-Promoted/Catalyzed Trifluoromethylselenolation Reactions